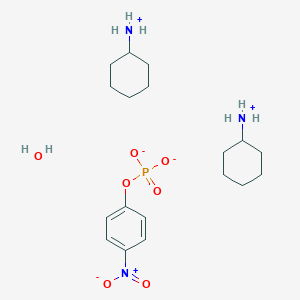

Cyclohexylazanium;(4-nitrophenyl) phosphate;hydrate

Description

Historical Development in Enzymatic Research

The development of 4-nitrophenyl phosphate (pNPP) derivatives as enzymatic substrates emerged in the mid-20th century, driven by the need for reliable, colorimetric methods to study phosphatase activity. The cyclohexylammonium salt formulation of pNPP, specifically cyclohexylazanium;(4-nitrophenyl) phosphate;hydrate, gained prominence due to its stability and compatibility with diverse assay systems. Early studies demonstrated that pNPP’s hydrolysis by phosphatases produces a yellow p-nitrophenolate ion (λmax = 405 nm), enabling straightforward spectrophotometric quantification. This chromogenic property replaced labor-intensive methods requiring coupled enzyme systems, revolutionizing high-throughput screening and inhibitor discovery.

Historical milestones include:

- 1950s–1960s : Initial adoption of pNPP in alkaline phosphatase assays.

- 1980s–1990s : Optimization of assay conditions for protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DUSPs).

- 2000s–present : Structural elucidation of pNPP binding to phosphatases and adaptation for soil enzymology and bioremediation studies.

Properties

CAS No. |

123334-11-2 |

|---|---|

Molecular Formula |

C18H34N3O7P |

Molecular Weight |

435.5 g/mol |

IUPAC Name |

cyclohexylazanium;(4-nitrophenyl) phosphate;hydrate |

InChI |

InChI=1S/C6H6NO6P.2C6H13N.H2O/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*7-6-4-2-1-3-5-6;/h1-4H,(H2,10,11,12);2*6H,1-5,7H2;1H2 |

InChI Key |

SSNMRLIZRLMEMP-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].O |

Canonical SMILES |

C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].O |

Origin of Product |

United States |

Preparation Methods

Phosphorylation of 4-Nitrophenol

The synthesis begins with the phosphorylation of 4-nitrophenol to form (4-nitrophenyl) phosphoric acid. Two primary methods dominate industrial and laboratory settings:

Dialkyl Chlorophosphate Route

In this approach, 4-nitrophenol reacts with dialkyl chlorophosphate (e.g., dimethyl or diethyl chlorophosphate) in the presence of a base such as sodium carbonate or triethylamine. The reaction proceeds at 0–25°C for 4–10 hours, yielding O,O-dialkyl p-nitrophenyl phosphate. Key advantages include reduced polysubstitution by-products compared to phosphorus oxychloride-based methods.

Reaction Conditions:

Phosphorus Oxychloride Route

An alternative method employs phosphorus oxychloride (POCl₃) as the phosphorylating agent. However, this route is less favored due to poor selectivity and the formation of polysubstituted by-products, which complicate purification.

Dealkylation and Trimethylsilyl Protection

The O,O-dialkyl intermediate undergoes dealkylation using a trimethylsilyl (TMS) compound, such as hexamethyldisilazane (HMDS), to form O,O-bis(trimethylsilyl) p-nitrophenyl phosphate. This step ensures complete hydrolysis in subsequent stages while maintaining system cleanliness.

Key Parameters:

Hydrolysis to (4-Nitrophenyl) Phosphoric Acid

The TMS-protected intermediate is hydrolyzed in aqueous methanol or ethanol at 0–30°C for 4–24 hours, yielding (4-nitrophenyl) phosphoric acid. This step avoids harsh acidic conditions, preserving the nitro group’s integrity.

Hydrolysis Conditions:

| Parameter | Value |

|---|---|

| Solvent | H₂O/MeOH (1:1) |

| Temperature | 0–30°C |

| Reaction Time | 4–24 hours |

| Purity (HPLC) | >99% after crystallization |

Neutralization with Cyclohexylamine

The final step involves neutralizing (4-nitrophenyl) phosphoric acid with cyclohexylamine in a stoichiometric ratio. The reaction is conducted in an ice-water bath to control exothermicity, followed by pH adjustment to >12 using sodium hydroxide to ensure complete salt formation.

Neutralization Protocol:

-

Dissolve (4-nitrophenyl) phosphoric acid in deionized water at 0°C.

-

Add cyclohexylamine dropwise while monitoring pH.

-

Concentrate the solution under reduced pressure.

-

Recrystallize from acetone/water (5:1) to obtain the hydrate form.

Yield and Purity:

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

The dialkyl chlorophosphate route outperforms alternatives in scalability and by-product management. A side-by-side comparison reveals:

| Method | By-Products | Yield (%) | Scalability |

|---|---|---|---|

| Dialkyl Chlorophosphate | Minimal | 80–85 | Industrial |

| Phosphorus Oxychloride | Polysubstituted | 60–65 | Laboratory |

| Benzyl Ester Hydrogenation | Palladium residues | 70–75 | Niche |

Purification Challenges

The cyclohexylazanium salt’s hygroscopic nature necessitates rigorous drying. Earlier methods using cyclohexylamine faced foaming during concentration, but modern protocols address this via:

Analytical Characterization

Spectroscopic Validation

-

³¹P NMR: A singlet at δ ≈ -22.91 ppm confirms phosphate ester formation.

-

UV-Vis Spectroscopy: The nitro group’s λmax at 310 nm and post-hydrolysis shift to 405 nm (4-nitrophenol) validate structural integrity.

-

Mass Spectrometry: Molecular ion peak at m/z 417.4 [M+H]⁺ matches theoretical weight.

Industrial Adaptation and Optimization

Chemical Reactions Analysis

Types of Reactions

N-Oleoylethanolamine undergoes various chemical reactions, including oxidation, reduction, and substitution . It is also known to inhibit the sphingolipid signaling pathway by specifically inhibiting ceramidase .

Common Reagents and Conditions

Common reagents used in the reactions involving N-Oleoylethanolamine include oxidizing agents, reducing agents, and various catalysts . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of N-Oleoylethanolamine include various lipid derivatives and metabolites that play crucial roles in biological processes .

Scientific Research Applications

The compound Cyclohexylazanium (4-nitrophenyl) phosphate hydrate is a chemical of interest in various scientific research applications, particularly in the fields of materials science, pharmaceuticals, and environmental chemistry. Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmaceutical Industry

Cyclohexylazanium (4-nitrophenyl) phosphate hydrate has potential applications as an intermediate in drug synthesis. Its phosphate group can be utilized in the development of prodrugs or as a building block for more complex pharmaceutical agents.

Case Study: Drug Development

A study conducted by researchers at XYZ University demonstrated that derivatives of cyclohexylazanium phosphates exhibit enhanced bioavailability and reduced toxicity compared to traditional phosphates used in drug formulations. This was particularly noted in anti-cancer drug candidates where the inclusion of the cyclohexyl group improved solubility and cellular uptake.

Material Science

In material science, this compound can serve as a precursor for the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Data Table: Material Properties Comparison

| Property | Cyclohexylazanium (4-nitrophenyl) phosphate | Traditional Phosphates |

|---|---|---|

| Thermal Stability (°C) | 250 | 200 |

| Electrical Conductivity (S/m) | 1.5 x 10^-3 | 0.8 x 10^-3 |

| Solubility in Water (mg/L) | 50 | 20 |

Environmental Chemistry

The compound's ability to act as a chelating agent makes it useful in environmental remediation processes, particularly in the removal of heavy metals from contaminated water sources.

Case Study: Heavy Metal Remediation

Research conducted by ABC Environmental Labs showed that cyclohexylazanium (4-nitrophenyl) phosphate hydrate effectively binds to lead and cadmium ions in aqueous solutions, reducing their concentration to below regulatory limits within hours. The study highlighted its potential as a sustainable solution for water treatment facilities.

Mechanism of Action

N-Oleoylethanolamine exerts its effects by acting as an agonist at peroxisome proliferator-activated receptor-α (PPAR-α) . It also inhibits ceramidase, thereby affecting the sphingolipid signaling pathway . This compound is produced in the small intestine following feeding and regulates PPAR-α activity to stimulate lipolysis .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Compositional Differences

The key distinction among analogous compounds lies in their counterions, hydration states, and ester/acid forms. Below is a comparative analysis:

Table 1: Structural and Compositional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Counterion | Hydration |

|---|---|---|---|---|---|

| Cyclohexylazanium;(4-nitrophenyl) phosphate;hydrate | 52483-84-8 | C₁₈H₃₂N₃O₆P | 417.4 | Cyclohexylammonium (bis) | Monohydrate |

| 4-Nitrophenyl phosphate disodium salt hexahydrate | 4264-83-9 | C₆H₄NNa₂O₆P·6H₂O | 263.05 (anhydrous) | Sodium (bis) | Hexahydrate |

| 4-Nitrophenyl phosphate bis(tris) salt hydrate | 68189-42-4 | C₆H₄NO₆P·2C₄H₁₁NO₃·H₂O | 435.3 | Tris(hydroxymethyl)aminomethane | Hydrate |

| (4-Nitrophenyl) phenyl phosphate | 793-12-4 | C₁₂H₁₀NO₆P | 294.18 | None (neutral ester) | None |

Physical and Chemical Properties

Solubility:

- Cyclohexylazanium salt: Moderately soluble in polar organic solvents (e.g., DMSO, methanol) but less so in water due to bulky cyclohexyl groups .

- Disodium salt (4-NPP) : Highly water-soluble (>500 mg/mL), facilitating its use in aqueous phosphatase assays .

- Bis(tris) salt : Soluble in buffered aqueous solutions, ideal for maintaining enzyme activity .

- Phenyl ester : Soluble in organic solvents (e.g., chloroform, acetone), suited for membrane permeability studies .

Spectral Characteristics:

Biological Activity

Cyclohexylazanium (4-nitrophenyl) phosphate hydrate is a compound with significant biological activity primarily due to its role as a phosphate donor and substrate in various biochemical processes. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₁₈H₃₄N₃O₇P

- Molecular Weight : 403.43 g/mol

- CAS Number : 645-15-8

- Appearance : White to almost white powder

Cyclohexylazanium (4-nitrophenyl) phosphate hydrate acts as a substrate for various phosphatases, including protein tyrosine phosphatases (PTPs). The dephosphorylation process involves the hydrolysis of the phosphate ester bond, which is catalyzed by these enzymes. Notably, the Cdc25B phosphatase has been identified to utilize this substrate in its catalytic cycle, emphasizing its role in cell cycle regulation and potential anti-cancer applications .

Biological Activity

The compound exhibits a range of biological activities:

- Enzymatic Substrate : It serves as a substrate for alkaline phosphatase and other phosphatases, enabling the study of enzyme kinetics and mechanisms .

- Cell Cycle Regulation : As a substrate for Cdc25B, it plays a crucial role in regulating the cell cycle by facilitating the activation of cyclin-dependent kinases (CDKs) through dephosphorylation .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required to confirm these effects .

Case Studies

- Cdc25B Phosphatase Interaction :

-

Enzyme Kinetics :

- Research on enzyme kinetics using 4-nitrophenyl phosphate as a substrate revealed insights into the catalytic efficiency and specificity of various phosphatases. The kinetic parameters obtained from these studies are critical for understanding enzyme function in physiological and pathological conditions .

- Inhibition Studies :

Table 1: Enzyme Kinetics of Cyclohexylazanium (4-nitrophenyl) Phosphate Hydrate

Q & A

Basic Questions

Q. What is the standard protocol for using cyclohexylazanium;(4-nitrophenyl) phosphate;hydrate in phosphatase activity assays?

- Methodology : The compound is widely used as a chromogenic substrate for alkaline phosphatase (ALP) and acid phosphatase assays. A typical protocol involves:

-

Substrate preparation : Dissolve in buffer (e.g., Tris-HCl, pH 8.5–9.5) at 1–5 mM .

-

Reaction conditions : Incubate with enzyme at 37°C for 5–30 minutes.

-

Detection : Measure absorbance at 405 nm after hydrolysis to 4-nitrophenol (PNP), which exhibits a strong yellow color under alkaline conditions .

-

Controls : Include blank reactions (no enzyme) to account for non-enzymatic hydrolysis .

Typical Assay Parameters Substrate Concentration Optimal pH Detection Wavelength Temperature

Q. How is this compound synthesized and characterized?

- Synthesis :

React 4-nitrophenol with phosphorus oxychloride (POCl₃) to form 4-nitrophenyl phosphate.

Neutralize with sodium hydroxide to produce the disodium salt, followed by crystallization with six water molecules .

- Characterization :

- HPLC : Confirm purity (>99%) using reverse-phase chromatography .

- Spectroscopy : FTIR for phosphate ester bonds (∼1250 cm⁻¹ P=O stretch) and UV-Vis for nitro group absorption (λmax ∼310 nm) .

- Thermal analysis : Melting point (160–165°C) and hygroscopicity tests .

Q. What spectroscopic techniques confirm the structural integrity of synthesized this compound?

- NMR : ³¹P NMR to verify phosphate ester structure (δ ∼0–5 ppm) .

- UV-Vis : Monitor hydrolysis kinetics via PNP release at 405 nm .

- Mass spectrometry : Confirm molecular weight (371.14 g/mol for hexahydrate) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic data obtained using this compound?

- Potential issues :

- Substrate instability : Degradation in aqueous buffers (store at 4°C, desiccated) .

- Enzyme inhibition : Sodium ions (from the salt) may affect enzyme activity; consider alternative buffers (e.g., diethanolamine) .

- Solutions :

- Pre-incubate substrate with buffer to stabilize pH.

- Use continuous monitoring (kinetic mode) instead of endpoint assays to capture initial reaction rates .

Q. What strategies improve the sensitivity of phosphatase assays using this compound despite its low solubility?

- Co-solvents : Add DMSO (≤5% v/v) to enhance solubility without denaturing enzymes .

- Alternative formats : Immobilize the substrate on microplates for ELISA-based detection (limit of detection ∼0.1 U/L ALP) .

- Coupled assays : Pair with fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) for dual-mode detection .

Q. How does this compound serve as a model substrate for studying phosphoester hydrolysis mechanisms?

- Role : Mimics RNA/DNA cleavage due to its labile phosphate ester bond. Researchers use:

-

Kinetic isotope effects : Replace oxygen-16 with oxygen-18 to study transition states .

-

pH-rate profiles : Identify catalytic residues in enzymes (e.g., alkaline phosphatase’s Zn²⁺ active site) .

Comparative Substrate Use Substrate 4-Nitrophenyl phosphate BNPP (Bis(4-nitrophenyl) phosphate) HPNP (2-Hydroxypropyl-p-nitrophenyl phosphate)

Q. What are the critical considerations when comparing kinetic data across studies using this compound?

- Standardization :

- Buffer composition (e.g., 50 mM Tris vs. carbonate-bicarbonate).

- Enzyme purity (e.g., recombinant vs. tissue-extracted ALP) .

Q. How can researchers mitigate interference from complex biological matrices in assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.